2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-methylpent-1-yn-3-amine with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with known antimicrobial properties.
Thiazole-4-carboxylic acid: Another thiazole derivative with potential biological activities.
Uniqueness
2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N2O2S |
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Molecular Weight |
224.28 g/mol |
IUPAC Name |
2-(4-methylpent-1-yn-3-ylamino)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2S/c1-4-7(6(2)3)12-10-11-5-8(15-10)9(13)14/h1,5-7H,2-3H3,(H,11,12)(H,13,14) |
InChI Key |
AJRLPPLJCTVXOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#C)NC1=NC=C(S1)C(=O)O |
Origin of Product |
United States |
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